N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide
Description
The compound N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide features a benzoxazole core linked to a carbamothioyl group and a chlorophenoxy acetamide moiety. Benzoxazole derivatives are pharmacologically significant due to their antimicrobial, anticancer, and anti-inflammatory properties .
Properties
Molecular Formula |
C24H20ClN3O3S |
|---|---|
Molecular Weight |
466.0 g/mol |
IUPAC Name |
N-[[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-2-(4-chloro-2-methylphenoxy)acetamide |
InChI |
InChI=1S/C24H20ClN3O3S/c1-14-7-8-16(23-26-18-5-3-4-6-21(18)31-23)12-19(14)27-24(32)28-22(29)13-30-20-10-9-17(25)11-15(20)2/h3-12H,13H2,1-2H3,(H2,27,28,29,32) |
InChI Key |
ZOXWXBKDAPIQSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=S)NC(=O)COC4=C(C=C(C=C4)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Carbamothioylation
One of the primary methods for synthesizing this compound involves the carbamothioylation of an appropriate amine precursor. The general steps are as follows:
-
- 5-(1,3-benzoxazol-2-yl)-2-methylphenylamine
- Thioformamide or thiourea
- Acetic anhydride (for acetylation)
-
- The amine is reacted with thioformamide in the presence of a catalyst such as triethylamine to facilitate the formation of the carbamothioyl group.
- The reaction is typically carried out under reflux conditions in a suitable solvent like dichloromethane or ethanol.
-
- The nucleophilic amine attacks the electrophilic carbon of thioformamide, leading to the formation of an intermediate which subsequently rearranges to yield the desired carbamothioyl derivative.
Coupling Reaction
After forming the carbamothioyl derivative, the next step involves coupling it with 4-chloro-2-methylphenoxyacetyl chloride:
-
- The previously synthesized carbamothioyl compound
- 4-chloro-2-methylphenoxyacetyl chloride
- Base (e.g., pyridine or triethylamine)
-
- The reaction mixture is stirred at room temperature or slightly elevated temperatures to promote coupling.
- An inert atmosphere (nitrogen or argon) is recommended to prevent moisture interference.
-
- The nucleophilic site on the carbamothioyl compound attacks the carbonyl carbon of the acyl chloride, resulting in acylation and formation of the final product.
Purification and Characterization
Post-synthesis, purification is crucial for obtaining pure N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide:
Methods : Common purification techniques include recrystallization from suitable solvents (e.g., ethanol) and column chromatography using silica gel.
Characterization Techniques : The synthesized compound can be characterized using techniques such as:
- Nuclear Magnetic Resonance (NMR) spectroscopy
- Mass spectrometry (MS)
- Infrared (IR) spectroscopy
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| Carbamothioylation | 5-(1,3-benzoxazol-2-yl)-2-methylphenylamine, thioformamide | Triethylamine | Reflux in dichloromethane | TBD |
| Coupling Reaction | Carbamothioyl compound, 4-chloro-2-methylphenoxyacetyl chloride | Pyridine | Room temperature | TBD |
| Purification | Final product | Ethanol for recrystallization | Column chromatography | TBD |
Chemical Reactions Analysis
Types of Reactions
N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro and phenoxy groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives. These products can be further utilized in different applications, depending on their chemical properties.
Scientific Research Applications
N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: The compound’s unique structure makes it a potential candidate for drug development and therapeutic applications.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Mechanism of Action
The mechanism of action of N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzoxazole and Benzothiazole Derivatives
Benzoxazole and benzothiazole analogs share heterocyclic cores but differ in heteroatoms (O vs. S). For example:
- N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) : This compound exhibits anticancer activity, attributed to the benzothiazole ring’s ability to intercalate DNA and the piperazine group’s role in solubility .
- 733798-70-4 (5-(3-chlorophenyl)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide): Shares a benzoxazole-phenyl scaffold but substitutes the carbamothioyl group with a furan-carboxamide. The chloro-phenyl group may enhance target affinity, similar to the chlorophenoxy group in the target compound .
Key Differences :
Chlorophenoxy Acetamide Derivatives
Compounds with chlorophenoxy acetamide moieties often exhibit herbicidal or antimicrobial activity:
- N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide: Synthesized via TBTU-mediated coupling, this compound uses a chlorophenoxy group similar to the target compound. The indole-carboxamide substituent may confer unique stacking interactions in crystal structures .
- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide : Features a nitro group instead of methyl substitution, which reduces steric hindrance but increases electrophilicity .
Thioamide and Carbamothioyl Derivatives
Thioamide groups are critical for metal binding and enzyme inhibition:
- N-Methyl-2-(substituted aryloxyacetyl)hydrazinecarbothioamides : Synthesized via isothiocyanate reactions, these compounds show antimicrobial activity. The thioamide group’s sulfur atom participates in hydrogen bonding, akin to the carbamothioyl group in the target compound .
Biological Activity
N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide is a complex organic compound belonging to the class of benzoxazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C21H20ClN3O3S
- Molecular Weight : 421.92 g/mol
Antimicrobial Properties
Research indicates that benzoxazole derivatives exhibit significant antimicrobial activity. The compound this compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Anticancer Activity
Several studies have reported the anticancer potential of benzoxazole derivatives. The compound has been evaluated for its cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism includes the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation.
Enzyme Inhibition
The compound also acts as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. This inhibition can lead to decreased proliferation of rapidly dividing cells, making it a candidate for further development in cancer therapeutics.
Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against a panel of bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting potent antimicrobial properties.
Study 2: Cytotoxicity Assessment
A study conducted on MCF-7 cells demonstrated that treatment with the compound resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be 15 µM, indicating significant cytotoxicity at relatively low concentrations.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : By binding to active sites on enzymes like DHFR, it disrupts critical metabolic processes.
- Membrane Disruption : The compound's lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
- Apoptosis Induction : Activation of apoptotic pathways through caspase activation contributes to its anticancer effects.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide | Contains methoxy groups | Anticancer |
| N-[5-(1,3-benzoxazol-2-yl)-4-chlorophenyl]acetamide | Chlorine substitution | Antimicrobial |
| N-[5-(1,3-benzoxazol-2-yl)-methylbenzamide] | Methyl substitution | Antibacterial |
The unique structural features of this compound enhance its biological activity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
